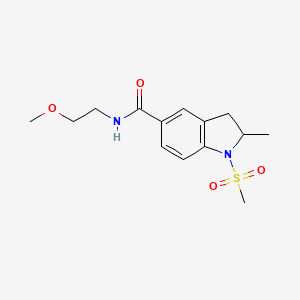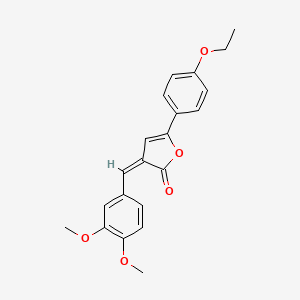![molecular formula C17H28N2O2S B4741248 N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-methylbenzenesulfonamide](/img/structure/B4741248.png)
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-methylbenzenesulfonamide
Overview
Description
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-methylbenzenesulfonamide, also known as JNJ-42165279, is a novel and potent antagonist of the orexin-2 receptor. Orexin-2 receptor is a G protein-coupled receptor that is involved in the regulation of sleep-wake cycles, feeding behavior, and energy homeostasis. JNJ-42165279 has been extensively studied for its potential therapeutic applications in various neurological and metabolic disorders.
Mechanism of Action
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-methylbenzenesulfonamide selectively blocks the binding of orexin-A and orexin-B to the orexin-2 receptor, thereby inhibiting the downstream signaling pathways that regulate sleep-wake cycles, feeding behavior, and energy homeostasis. The blockade of orexin-2 receptors by this compound is reversible and dose-dependent, with a high affinity and selectivity for the receptor.
Biochemical and Physiological Effects:
This compound has been shown to modulate the activity of various neurotransmitters and hormones that are involved in the regulation of sleep and metabolism. In preclinical studies, this compound has been shown to increase the levels of dopamine and norepinephrine in the brain, which are involved in the regulation of wakefulness and attention. This compound has also been shown to decrease the levels of neuropeptide Y and ghrelin, which are involved in the regulation of appetite and food intake.
Advantages and Limitations for Lab Experiments
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-methylbenzenesulfonamide has several advantages for lab experiments, including its high affinity and selectivity for the orexin-2 receptor, reversible blockade of the receptor, and dose-dependent effects. However, this compound also has some limitations, including its relatively short half-life and limited solubility in water.
Future Directions
There are several future directions for the research on N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-methylbenzenesulfonamide, including the development of more potent and selective orexin-2 receptor antagonists, the evaluation of its long-term effects on sleep and metabolism, and the investigation of its potential therapeutic applications in other neurological and metabolic disorders. Additionally, the use of this compound in combination with other drugs or therapies may provide synergistic effects and improve its efficacy. Overall, this compound has significant potential as a therapeutic agent for various neurological and metabolic disorders, and further research is warranted to explore its full therapeutic potential.
In conclusion, this compound is a novel and potent antagonist of the orexin-2 receptor that has been extensively studied for its potential therapeutic applications in various neurological and metabolic disorders. Its selective blockade of the orexin-2 receptor provides a promising avenue for the development of new and effective treatments for these disorders.
Scientific Research Applications
N-[3-(3,5-dimethyl-1-piperidinyl)propyl]-4-methylbenzenesulfonamide has been studied for its potential therapeutic applications in various neurological and metabolic disorders such as narcolepsy, insomnia, obesity, and diabetes. In preclinical studies, this compound has been shown to improve sleep-wake cycles, reduce food intake, and improve glucose tolerance. These effects are attributed to the selective blockade of orexin-2 receptors, which are primarily expressed in the brain and play a crucial role in the regulation of sleep and metabolism.
properties
IUPAC Name |
N-[3-(3,5-dimethylpiperidin-1-yl)propyl]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H28N2O2S/c1-14-5-7-17(8-6-14)22(20,21)18-9-4-10-19-12-15(2)11-16(3)13-19/h5-8,15-16,18H,4,9-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHEKQWQDALYFDT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCCNS(=O)(=O)C2=CC=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H28N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5-bromo-N-{6-[(propylamino)sulfonyl]-1,3-benzothiazol-2-yl}nicotinamide](/img/structure/B4741165.png)
![N-[4-(2,4-dimethylphenyl)-5-methyl-1,3-thiazol-2-yl]-2-methyl-3-furamide](/img/structure/B4741170.png)
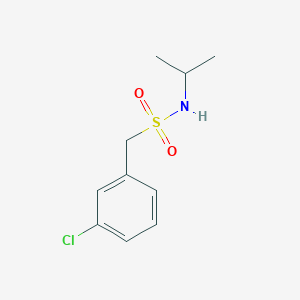
![N-[2-[5-(2,4-dichlorophenyl)-2-furyl]-1-({[2-(dimethylamino)ethyl]amino}carbonyl)vinyl]benzamide](/img/structure/B4741183.png)
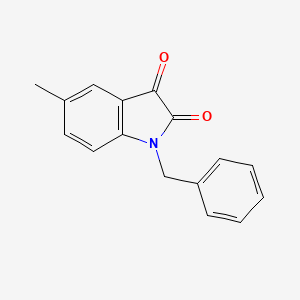

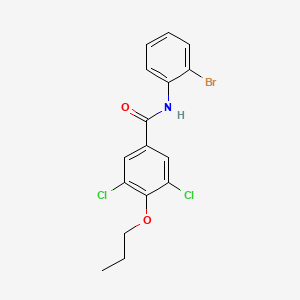

![N-{4-[4-(3,5-dimethoxybenzoyl)-1-piperazinyl]phenyl}-3-methylbutanamide](/img/structure/B4741219.png)
![2-[(4-chlorophenyl)amino]-N-(2-methoxyphenyl)nicotinamide](/img/structure/B4741232.png)
![1-[(5-ethyl-3-thienyl)carbonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4741236.png)
![5-[4-(dimethylamino)benzylidene]-2-[4-(2-hydroxyethyl)-1-piperazinyl]-1,3-thiazol-4(5H)-one](/img/structure/B4741241.png)
